molecular formula C8H9N3O4 B081204 methyl N-(4-nitroanilino)carbamate CAS No. 13413-36-0

methyl N-(4-nitroanilino)carbamate

Cat. No. B081204
CAS RN: 13413-36-0
M. Wt: 211.17 g/mol
InChI Key: SCEGCLQQOMZTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(4-nitroanilino)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.

Mechanism Of Action

The mechanism of action of methyl N-(4-nitroanilino)carbamate is not well understood. However, it is believed to act as a carbamate inhibitor, which inhibits the activity of enzymes that contain a carbamate group. This inhibition can lead to a variety of biochemical and physiological effects, including the inhibition of neurotransmitter release, muscle relaxation, and the inhibition of cholinesterase activity.

Biochemical And Physiological Effects

Methyl N-(4-nitroanilino)carbamate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of cholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. This inhibition can lead to the accumulation of acetylcholine in the synaptic cleft, which can result in muscle relaxation and other physiological effects. Additionally, methyl N-(4-nitroanilino)carbamate has been shown to inhibit the release of neurotransmitters, which can lead to the inhibition of synaptic transmission.

Advantages And Limitations For Lab Experiments

Methyl N-(4-nitroanilino)carbamate has several advantages for use in lab experiments. It is relatively easy to synthesize, and the yield of the product can be optimized by adjusting the reaction conditions. Additionally, it is a stable compound that can be stored for long periods without degradation. However, there are also some limitations associated with its use. For example, it can be toxic to cells at high concentrations, and its mechanism of action is not well understood.

Future Directions

There are several future directions for the use of methyl N-(4-nitroanilino)carbamate in scientific research. One potential application is in the development of novel drugs that target cholinesterase activity. Additionally, it could be used in the synthesis of compounds with potential applications in the treatment of neurological disorders such as Alzheimer's disease. Furthermore, it could be used in the development of insecticides that target cholinesterase activity in insects. Overall, the potential applications of methyl N-(4-nitroanilino)carbamate in scientific research are vast, and further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

Methyl N-(4-nitroanilino)carbamate can be synthesized by reacting 4-nitroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through an elimination reaction. The synthesis method is relatively simple, and the yield of the product can be optimized by adjusting the reaction conditions.

Scientific Research Applications

Methyl N-(4-nitroanilino)carbamate has been extensively used in scientific research as a reagent for the synthesis of various compounds. It is commonly used in the synthesis of N-aryl carbamates, which have been shown to exhibit antitumor, antimicrobial, and insecticidal activities. Additionally, methyl N-(4-nitroanilino)carbamate has been used in the synthesis of novel compounds with potential applications in drug discovery and development.

properties

CAS RN

13413-36-0

Product Name

methyl N-(4-nitroanilino)carbamate

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

methyl N-(4-nitroanilino)carbamate

InChI

InChI=1S/C8H9N3O4/c1-15-8(12)10-9-6-2-4-7(5-3-6)11(13)14/h2-5,9H,1H3,(H,10,12)

InChI Key

SCEGCLQQOMZTSX-UHFFFAOYSA-N

SMILES

COC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

COC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-]

Other CAS RN

13413-36-0

synonyms

methyl N-[(4-nitrophenyl)amino]carbamate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.